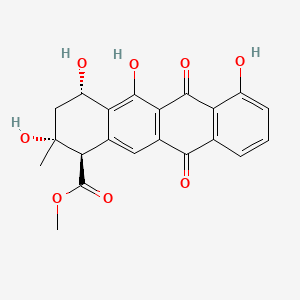
Auramycinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auramycinone is a member of tetracenes and a member of p-quinones.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Auramycinone's Role in Cancer Research:
this compound has demonstrated moderate cytotoxicity against several human cancer cell lines. In a study assessing the antiproliferative activity of various anthracyclinones, including this compound, the compound showed an IC50 value of less than 30 μM, indicating its potential as an anticancer agent . This activity suggests that this compound could be further developed as a therapeutic agent for cancer treatment.
Case Study:
A recent study utilized a mammalian cancer cell viability assay to evaluate the effects of this compound alongside other anthracyclinones like nogalamycinone and aklavinone. The results indicated that these compounds could inhibit cancer cell proliferation effectively, supporting their potential use in chemotherapy .
Biosynthesis and Synthetic Biology
Metabolic Engineering:
The biosynthesis of this compound has been facilitated through advanced metabolic engineering techniques. Researchers have employed a BioBricks platform to construct biosynthetic gene clusters that enhance the production of this compound and its analogs in Streptomyces species . This approach allows for the optimization of production yields and the creation of novel anthracycline derivatives.
Production Optimization:
In a specific experiment, engineered strains of Streptomyces coelicolor were developed to produce this compound at titers between 15-20 mg/L. Further optimization led to even higher yields, showcasing the efficiency of synthetic biology in producing valuable compounds like this compound .
Structural Characterization and Derivatives
Chemical Properties:
this compound is structurally characterized as an anthracyclinone, differing from its analogs primarily in stereochemistry at specific carbon positions. For instance, it differs from nogalamycinone at the C-9 position, which affects its biological activity . Understanding these structural nuances is crucial for tailoring its applications in medicine.
Development of Analogues:
The ability to modify the biosynthetic pathways has led to the creation of various this compound analogues with potentially enhanced properties. These modifications can result in compounds with improved efficacy or reduced side effects in therapeutic applications .
Eigenschaften
CAS-Nummer |
78173-89-4 |
|---|---|
Molekularformel |
C21H18O8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-2,4,5,7-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C21H18O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,12,16,22-23,26,28H,7H2,1-2H3/t12-,16-,21+/m0/s1 |
InChI-Schlüssel |
WCKNDRCJQZCZLO-LBJGKRIESA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Isomerische SMILES |
C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Kanonische SMILES |
CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Key on ui other cas no. |
78173-89-4 |
Synonyme |
auramycinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















